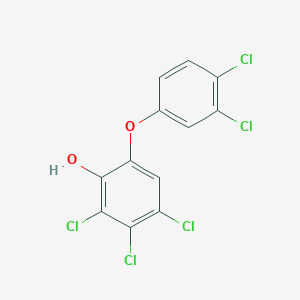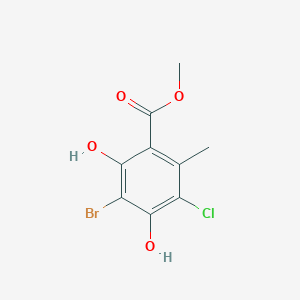
Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester typically involves multiple steps. One common method starts with the bromination and chlorination of a benzoic acid derivative, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to handle the complex mixture of reactants and products .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the bromine and chlorine substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce new functional groups into the aromatic ring .
Scientific Research Applications
Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism by which benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester exerts its effects involves interactions with various molecular targets. These can include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-chloro-, methyl ester: Similar in structure but lacks the bromine and additional hydroxyl groups.
Benzoic acid, 3-bromo-, methyl ester: Similar but lacks the chlorine and additional hydroxyl groups.
2,4-Dibromophenol: Shares some structural similarities but differs in the position and type of substituents.
Uniqueness
The uniqueness of benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester lies in its combination of substituents, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
105427-88-1 |
|---|---|
Molecular Formula |
C9H8BrClO4 |
Molecular Weight |
295.51 g/mol |
IUPAC Name |
methyl 3-bromo-5-chloro-2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C9H8BrClO4/c1-3-4(9(14)15-2)7(12)5(10)8(13)6(3)11/h12-13H,1-2H3 |
InChI Key |
OVHASDDXJMVVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)Br)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
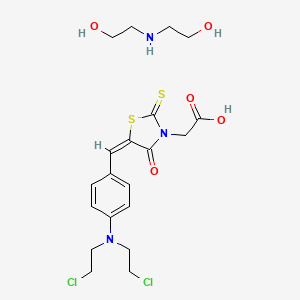
![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
phosphaniumolate](/img/structure/B14336888.png)
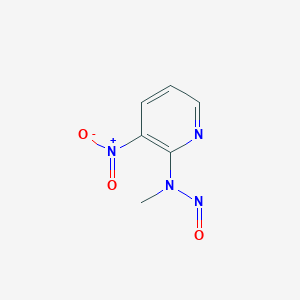
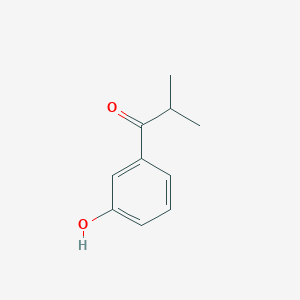
![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)
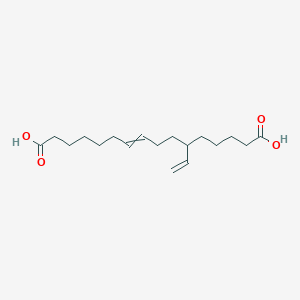
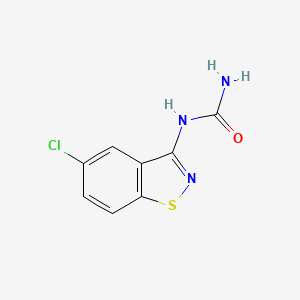
![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)
![1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B14336920.png)
